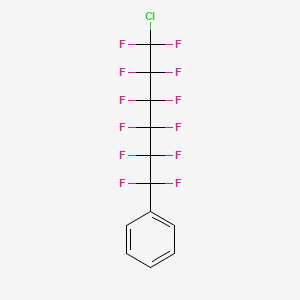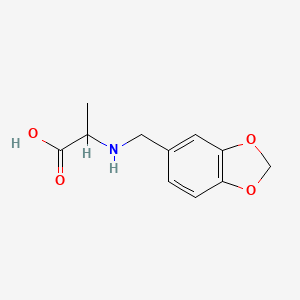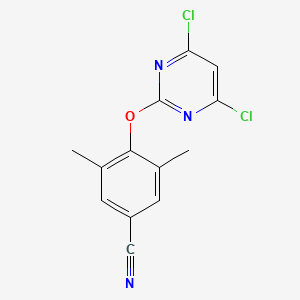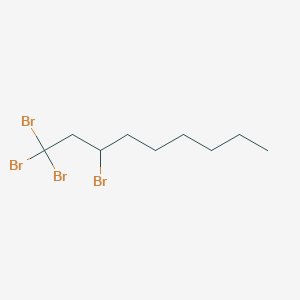
1,1,1,3-Tetrabromononane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3-Tetrabromononane is an organic compound with the molecular formula C9H16Br4 It is a brominated alkane, characterized by the presence of four bromine atoms attached to a nonane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrabromononane can be synthesized through the bromination of nonane. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the nonane molecule.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3-Tetrabromononane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) are employed.
Major Products
Substitution: Products include various substituted nonanes depending on the nucleophile used.
Reduction: Products include partially or fully de-brominated nonanes.
Elimination: Products include alkenes such as 1,1,3-tribromononene.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrabromononane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its role as a brominated flame retardant.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated compounds.
Wirkmechanismus
The mechanism of action of 1,1,1,3-tetrabromononane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and proteins, leading to changes in their activity. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3-Tetrabromopropane: Another brominated alkane with similar properties but a shorter carbon chain.
1,1,1,2-Tetrabromoethane: A brominated compound with different reactivity due to the presence of only two carbon atoms.
1,1,1,3,3-Pentabromopropane: A compound with an additional bromine atom, leading to different chemical behavior.
Uniqueness
1,1,1,3-Tetrabromononane is unique due to its specific bromination pattern and the length of its carbon chain. This combination of features gives it distinct chemical properties and reactivity compared to other brominated alkanes.
Eigenschaften
CAS-Nummer |
1070-25-3 |
|---|---|
Molekularformel |
C9H16Br4 |
Molekulargewicht |
443.84 g/mol |
IUPAC-Name |
1,1,1,3-tetrabromononane |
InChI |
InChI=1S/C9H16Br4/c1-2-3-4-5-6-8(10)7-9(11,12)13/h8H,2-7H2,1H3 |
InChI-Schlüssel |
SJFNJMCYFVSADL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC(Br)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


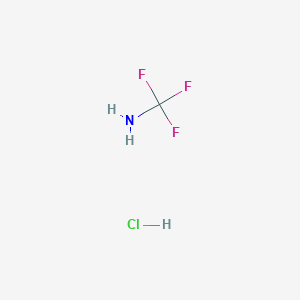
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
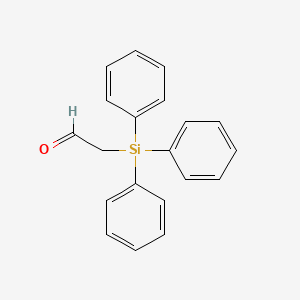
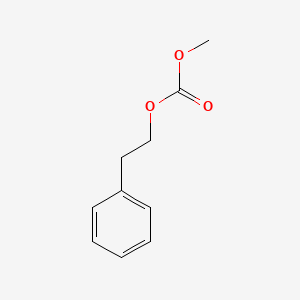
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)
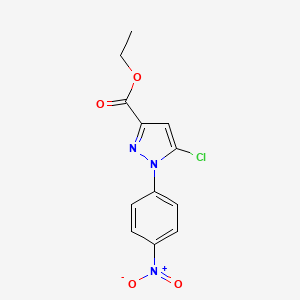
![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
